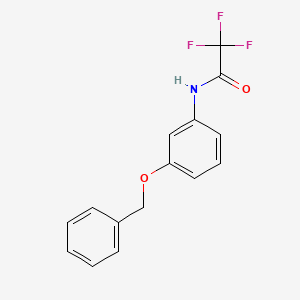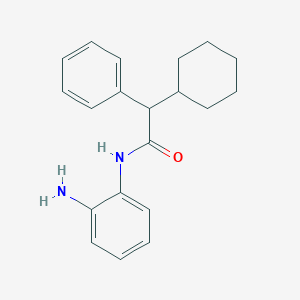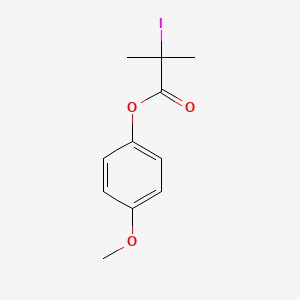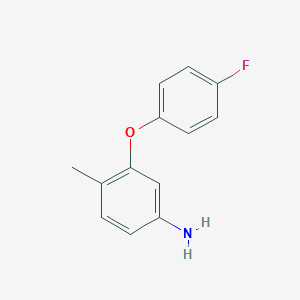![molecular formula C15H21ClO3 B14117097 Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-](/img/structure/B14117097.png)
Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- is a chemical compound with the molecular formula C15H21ClO3 and a molecular weight of 284.783 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and a chlorophenoxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- typically involves the reaction of 4-chlorophenol with hexyl bromide to form 4-chlorophenoxyhexane. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the desired oxiranemethanol derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenoxy group also contributes to its reactivity and potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-: This compound is similar but lacks the (2S)- stereochemistry.
Oxiranemethanol, 2-[6-(4-bromophenoxy)hexyl]-, (2S)-: This compound has a bromophenoxy group instead of a chlorophenoxy group.
Uniqueness
Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- is unique due to its specific stereochemistry and the presence of both an epoxide ring and a chlorophenoxy group.
Propiedades
Fórmula molecular |
C15H21ClO3 |
|---|---|
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
[(2S)-2-[6-(4-chlorophenoxy)hexyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C15H21ClO3/c16-13-5-7-14(8-6-13)18-10-4-2-1-3-9-15(11-17)12-19-15/h5-8,17H,1-4,9-12H2/t15-/m0/s1 |
Clave InChI |
NMBAPQREPLNRTH-HNNXBMFYSA-N |
SMILES isomérico |
C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)CO |
SMILES canónico |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14117043.png)
![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14117045.png)

![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14117049.png)


![2-(5-Bromo-2-methylbenzyl)-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B14117060.png)


![3-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14117073.png)

![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117081.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B14117096.png)
